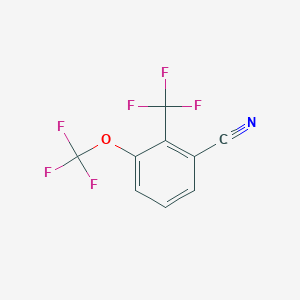

3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Description

3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a trifluoromethoxy (-OCF₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzonitrile ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NO/c10-8(11,12)7-5(4-16)2-1-3-6(7)17-9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNYBKJWGLQQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method includes the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with trifluoromethylating and trifluoromethoxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents to facilitate the introduction of trifluoromethyl and trifluoromethoxy groups efficiently. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-trifluoromethoxy-2-(trifluoromethyl)benzonitrile, differing primarily in substituent type, position, or functional groups:

Key Observations :

- Substituent Position : The trifluoromethoxy group at position 3 in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to methoxy analogs (e.g., 2-methoxy derivatives in ).

- Electron-Withdrawing Groups: Nitro (-NO₂) or cyano (-CN) groups enhance electrophilicity, as seen in 4-nitro-2-(trifluoromethyl)benzonitrile’s use in lithium-ion battery research .

- Halogen Effects : Chloro or fluoro substituents (e.g., 2-chloro-6-CF₃ analog) improve metabolic stability but may reduce solubility .

Physicochemical Properties

- Boiling Points and Density : Chloro derivatives like 2-chloro-6-(trifluoromethyl)benzonitrile exhibit higher boiling points (~237°C) and density (1.43 g/cm³) compared to fluoro analogs due to chlorine’s larger atomic radius .

- Thermal Stability : Trifluoromethoxy groups (-OCF₃) are more thermally stable than methoxy (-OCH₃) groups, as seen in analogs from .

Biological Activity

3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and trifluoromethoxy substituents. These functional groups enhance the compound's lipophilicity and stability, which are critical for biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is . The presence of multiple fluorine atoms contributes to its unique chemical properties, making it a subject of study for various biological applications.

The biological activity of 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance binding affinity towards certain enzymes and receptors due to its electron-withdrawing nature, which can alter the electronic properties of the molecule. This modification can lead to increased potency in inhibiting target enzymes or receptors involved in disease pathways.

Biological Activities

- Antimicrobial Properties : Studies suggest that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : The compound has shown promise in preclinical studies targeting various cancer cell lines. Its ability to inhibit specific signaling pathways related to cancer proliferation and survival makes it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : Research indicates that 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can act as an inhibitor for certain enzymes, including those involved in metabolic processes and drug metabolism.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to control compounds. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Control | 25 | N/A |

| Test Compound | 5 | Apoptosis via caspase activation |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating effectiveness comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Equivalent to Vancomycin |

| Escherichia coli | 16 | Comparable to Ciprofloxacin |

Q & A

Q. What are the common synthetic routes for preparing 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and nucleophilic substitution. For example:

Sandmeyer Reaction : Diazotization of an aniline precursor followed by cyanide substitution .

Electrophilic Substitution : Introducing trifluoromethoxy and trifluoromethyl groups via copper-mediated coupling under inert atmospheres (e.g., using CF₃I or CF₃O sources) .

- Critical Factors :

- Temperature : Reactions often require -20°C to 80°C ranges to control side reactions.

- Catalysts : CuI or Pd catalysts enhance regioselectivity for trifluoromethylation .

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups via distinct chemical shifts (δ = -60 to -65 ppm for CF₃; δ = -55 to -58 ppm for OCF₃) .

- IR Spectroscopy : Confirms nitrile (C≡N) stretching at ~2230 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 274.05 for C₁₀H₅F₆NO) .

Q. What are the common reactions and major products derived from 3-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile?

- Methodological Answer :

- Nucleophilic Substitution : Reacts with amines (e.g., NH₃/EtOH) to yield benzamides .

- Reduction : LiAlH₄ reduces the nitrile to a primary amine, though the trifluoromethoxy group may remain intact .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of -OCF₃ and -CF₃ groups influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Electronic Effects : The -OCF₃ group is a stronger σ-withdrawer than -CF₃, directing EAS to the para position relative to itself. This dual electron withdrawal decreases ring electron density, slowing EAS but enhancing stability toward oxidation .

- Case Study : Nitration of the compound requires HNO₃/H₂SO₄ at 0°C to avoid decomposition, yielding mono-nitro derivatives .

Q. How can researchers resolve contradictory data on the biological activity of derivatives of this compound?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying substituent positions (e.g., replacing -OCF₃ with -OCH₃) to isolate electronic vs. steric effects .

- In-Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 enzymes .

- Meta-Analysis : Cross-reference bioactivity data from PubChem and DSSTox to identify consensus trends .

Q. What experimental strategies optimize the design of derivatives with enhanced metabolic stability?

- Methodological Answer :

- Isosteric Replacement : Replace -OCF₃ with -SCF₃ to improve lipophilicity (logP) while retaining electron-withdrawing effects .

- Deuterium Labeling : Introduce deuterium at benzylic positions to slow CYP450-mediated degradation .

- Table: Substituent Effects on Metabolic Half-Life

| Derivative | Substituent Position | t₁/₂ (h) |

|---|---|---|

| Parent | 3-OCF₃, 2-CF₃ | 2.1 |

| Analog A | 3-OCH₃, 2-CF₃ | 1.3 |

| Analog B | 3-SCF₃, 2-CF₃ | 4.7 |

| Data extrapolated from fluorinated benzonitrile studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.